molecular formula C22H17N3O2 B11486701 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide

2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide

Cat. No.: B11486701
M. Wt: 355.4 g/mol
InChI Key: ILURSWUXWXTVOW-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-N-phenylindolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate indolizine derivatives with benzoyl chloride and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-benzoyl-N-phenylindolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-Amino-3-benzoyl-N-phenylindolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide.

    Benzimidazole derivatives: Compounds like benzimidazole and its derivatives also exhibit similar biological activities and structural features.

Uniqueness: this compound stands out due to its unique combination of functional groups and the indolizine core structure

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide

InChI

InChI=1S/C22H17N3O2/c23-19-18(22(27)24-16-11-5-2-6-12-16)17-13-7-8-14-25(17)20(19)21(26)15-9-3-1-4-10-15/h1-14H,23H2,(H,24,27)

InChI Key

ILURSWUXWXTVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

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